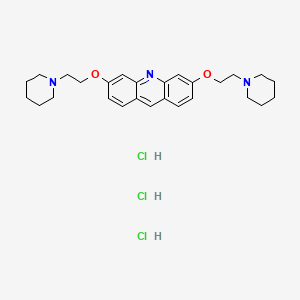
Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-, trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
3,6-ビス(2-ピペリジノエトキシ)アクリジン三塩酸塩の合成は、アクリジン誘導体とピペリジンおよびエチレンオキシドの反応によって行われます。反応条件は通常、エタノールまたはメタノールなどの溶媒の使用と、反応を促進する触媒が含まれます。 この化合物は、その後、結晶化またはクロマトグラフィーによって精製して、三塩酸塩を得ます .
化学反応の分析
3,6-ビス(2-ピペリジノエトキシ)アクリジン三塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの試薬を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの試薬を用いて行うことができます。
置換: この化合物は、求核置換反応を起こすことができ、ピペリジノエトキシ基は、適切な条件下で他の求核剤と置換することができます.
科学研究アプリケーション
3,6-ビス(2-ピペリジノエトキシ)アクリジン三塩酸塩は、その免疫調節効果について広く研究されてきました。以下に示すような可能性が示されています。
がん免疫療法: 腫瘍細胞を標的として破壊するために、ナチュラルキラー細胞とマクロファージの活性を高めます
感染症: ウイルスおよび細菌感染症と闘うための免疫応答を高めます.
自己免疫疾患: 自己免疫疾患の重症度を軽減するために、免疫系を調節します.
科学的研究の応用
3,6-Bis(2-piperidinoethoxy)acridine trihydrochloride has been extensively studied for its immunomodulatory effects. It has shown potential in:
Cancer Immunotherapy: Enhancing the activity of natural killer cells and macrophages to target and destroy tumor cells
Infectious Diseases: Boosting the immune response to fight against viral and bacterial infections.
Autoimmune Disorders: Modulating the immune system to reduce the severity of autoimmune diseases.
作用機序
この化合物は、マクロファージがインターフェロンアルファを放出するように刺激することにより、その効果を発揮します。インターフェロンアルファは、その後、ナチュラルキラー細胞を活性化します。この活性化は、ナチュラルキラー細胞の細胞傷害活性を高め、腫瘍細胞や感染細胞を標的として破壊できるようにします。 この化合物のインターフェロンおよびマクロファージとの相互作用は、その免疫調節効果にとって重要です .
類似の化合物との比較
3,6-ビス(2-ピペリジノエトキシ)アクリジン三塩酸塩は、ナチュラルキラー細胞とマクロファージの両方の活性を高める能力において、ユニークです。類似の化合物には以下が含まれます。
3,6-ビス(2-モルホリノエトキシ)アクリジン三塩酸塩: 類似の構造ですが、ピペリジンではなくモルホリン基が使用されています。
3,6-ビス(2-ピペリジノエトキシ)フェナントリジン三塩酸塩: 類似の構造ですが、アクリジンではなくフェナントリジンコアを使用しています.
これらの化合物は、類似の免疫調節特性を共有していますが、特定の分子標的および経路が異なります。
類似化合物との比較
3,6-Bis(2-piperidinoethoxy)acridine trihydrochloride is unique in its ability to enhance both natural killer cell and macrophage activity. Similar compounds include:
3,6-Bis(2-morpholinoethoxy)acridine trihydrochloride: Similar structure but with morpholine groups instead of piperidine.
3,6-Bis(2-piperidinoethoxy)phenanthridine trihydrochloride: Similar structure but with a phenanthridine core instead of acridine.
These compounds share similar immunomodulatory properties but differ in their specific molecular targets and pathways.
生物活性
Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-, trihydrochloride is a synthetic compound that has garnered attention due to its significant biological activities, particularly as an immunomodulator. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C27H38Cl3N3O2
- Molecular Weight : Approximately 542.97 g/mol
- CAS Number : 81541-26-6
- IUPAC Name : 3,6-bis(2-piperidin-1-ylethoxy)acridine; trihydrochloride
The compound features an acridine backbone with ethoxy groups substituted at the 3 and 6 positions. The presence of three hydrochloride groups enhances its solubility in aqueous environments, which is crucial for its biological activity .
This compound primarily acts as an immunomodulator . Research indicates that it activates natural killer (NK) cells and macrophages, enhancing their cytotoxicity against tumor cells. The mechanism involves stimulating macrophages to release interferon-alpha (IFN-α), which subsequently activates NK cells . This interaction is vital for its potential use in cancer therapy and immune-related conditions.
Immunomodulatory Effects
The compound's ability to enhance NK cell activity has been documented in various studies. For instance:
- Natural Killer Cell Activation : Acridine derivatives have shown increased NK cell cytotoxicity against various tumor cell lines, suggesting potential applications in cancer immunotherapy .
- Macrophage Activation : It promotes the release of pro-inflammatory cytokines from macrophages, thereby modulating the immune response .
Antitumor Activity
Acridine derivatives have been explored for their anticancer properties:
- Cytotoxicity Studies : In vitro studies have demonstrated that acridine compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer), HCT116 (colon cancer), and K562 (leukemia) .
- Mechanisms of Action : The anticancer effects are attributed to DNA intercalation and inhibition of topoisomerase enzymes, which are critical for DNA replication and repair .
Comparative Analysis with Other Acridine Derivatives
To understand the unique properties of this compound compared to other acridine derivatives, a summary table is provided below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Acridine | Basic acridine structure | Foundational structure for various derivatives |
| 3,6-Bis(2-chloroethoxy)acridine | Chlorine substituents at ethoxy positions | Potentially more reactive due to electrophilic chlorine |
| 9-Aminoacridine | Amino group at position 9 | Known for antibacterial properties |
| Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy) | Piperidinoethoxy substitutions | Enhanced immunomodulatory properties |
This comparison highlights the significance of the piperidinoethoxy substitutions in enhancing the immunomodulatory effects compared to other acridine derivatives .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of acridine derivatives:
- NK Cell Activation Studies : A study demonstrated that treatment with acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)- significantly increased NK cell cytotoxicity against tumor cells in vitro.
- Animal Models : In vivo experiments using mouse models indicated that administration of this compound led to reduced tumor growth in models of Ehrlich ascites carcinoma .
- Toxicity Assessment : Acute toxicity tests showed that the compound exhibited a favorable safety profile at therapeutic doses .
特性
CAS番号 |
81541-26-6 |
|---|---|
分子式 |
C27H38Cl3N3O2 |
分子量 |
543.0 g/mol |
IUPAC名 |
3,6-bis(2-piperidin-1-ylethoxy)acridine;trihydrochloride |
InChI |
InChI=1S/C27H35N3O2.3ClH/c1-3-11-29(12-4-1)15-17-31-24-9-7-22-19-23-8-10-25(21-27(23)28-26(22)20-24)32-18-16-30-13-5-2-6-14-30;;;/h7-10,19-21H,1-6,11-18H2;3*1H |
InChIキー |
IXDXMHOJTVBKJI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCCCC5.Cl.Cl.Cl |
正規SMILES |
C1CCN(CC1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCCCC5.Cl.Cl.Cl |
同義語 |
3,6-bis(2-piperidinoethoxy)acridine 3,6-bis(2-piperidinoethoxy)acridine trihydrochloride CL 246738 CL 248738 CL-246,738 CL-246.738 CL-248.738 CL-248738 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















